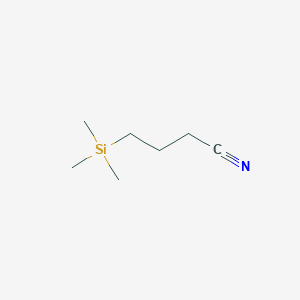

4-(Trimethylsilyl)butanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEHBBQYHLCGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570546 | |

| Record name | 4-(Trimethylsilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18301-86-5 | |

| Record name | 4-(Trimethylsilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-(Trimethylsilyl)butanenitrile: Navigating a Landscape of Limited Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the chemical properties of 4-(trimethylsilyl)butanenitrile. However, extensive searches of scientific literature and chemical databases have revealed a significant lack of specific experimental data for this particular compound. The majority of available information pertains to structurally related but distinct molecules, most notably (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile. This guide will, therefore, summarize the general chemical principles and expected properties of this compound based on the known chemistry of alkyltrimethylsilanes and aliphatic nitriles. It will also present data for closely related compounds to provide a contextual understanding. The absence of specific experimental data precludes the inclusion of detailed experimental protocols and quantitative data tables for the target compound at this time.

Introduction

This compound, with the chemical structure presented in Figure 1, is an organosilicon compound containing both a trimethylsilyl group and a nitrile functional group. Organosilicon compounds are of significant interest in organic synthesis and materials science due to the unique properties conferred by the silicon atom. The trimethylsilyl group can influence the electronic and steric properties of a molecule, and it often serves as a protecting group or a directing group in chemical reactions. The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and ketones.

Predicted Chemical Properties

Based on the functional groups present, the following chemical properties and reactivity can be anticipated for this compound.

Physical Properties

A precise set of physical properties for this compound has not been documented. However, based on analogous saturated alkyltrimethylsilanes and butyronitrile, the following can be inferred:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C7H15NSi |

| Molecular Weight | 141.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Density | Estimated to be around 0.8 - 0.9 g/mL |

| Solubility | Expected to be soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane) and insoluble in water. |

Spectral Data

While experimental spectra for this compound are not available, the expected characteristic signals are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. Signals for the propyl chain protons would appear as multiplets in the upfield region (approximately 0.5-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the trimethylsilyl carbons near 0 ppm. The nitrile carbon would appear significantly downfield, typically in the range of 115-125 ppm. The signals for the propyl chain carbons would be found in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp, medium-intensity absorption band for the nitrile (C≡N) stretch in the region of 2240-2260 cm⁻¹. Strong C-H stretching bands will be observed below 3000 cm⁻¹, and a characteristic Si-C stretching vibration may be visible in the fingerprint region.

-

Mass Spectrometry: In the mass spectrum, a prominent fragment ion at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, is expected. The molecular ion peak (M⁺) at m/z 141 may be observed, though it could be weak.

Potential Synthetic Routes

While no specific synthesis for this compound has been published, two plausible synthetic strategies can be proposed based on established organosilicon and nitrile chemistry.

Hydrosilylation of 3-Butenenitrile

The hydrosilylation of an alkene with a silane is a common method for the formation of carbon-silicon bonds. The reaction of 3-butenenitrile with trimethylsilane in the presence of a suitable catalyst, such as a platinum complex (e.g., Speier's catalyst or Karstedt's catalyst), would be a direct route to this compound.

Figure 1. Proposed synthesis of this compound via hydrosilylation.

Nucleophilic Substitution with a Silylated Grignard Reagent

Another potential route involves the reaction of a suitable electrophile with a trimethylsilyl-containing nucleophile. For instance, the reaction of trimethylsilylmethyl magnesium chloride with chloroacetonitrile could potentially yield the target compound, although side reactions might be an issue.

Figure 2. Proposed synthesis using a Grignard reagent.

Reactivity

The reactivity of this compound would be dictated by its two primary functional groups.

Reactions of the Nitrile Group

The nitrile group can undergo a variety of transformations:

-

Hydrolysis: Acidic or basic hydrolysis would convert the nitrile to butanoic acid.

-

Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) would yield 4-(trimethylsilyl)butan-1-amine.

-

Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents would lead to the formation of ketones after hydrolysis of the intermediate imine.

Reactions Involving the Trimethylsilyl Group

The C-Si bond in alkyltrimethylsilanes is generally stable to many reaction conditions. However, under certain conditions, such as in the presence of strong electrophiles or fluoride ions, cleavage of the C-Si bond can occur.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the general properties of organosilicon compounds and nitriles, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: While not expected to be highly flammable, it should be kept away from heat, sparks, and open flames.

-

Toxicity: Nitriles as a class can be toxic. Avoid inhalation of vapors and ingestion. In case of exposure, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound represents a molecule with potential applications in synthetic chemistry that remains largely unexplored in the scientific literature. This guide has provided a predictive overview of its chemical properties based on the well-established chemistry of its constituent functional groups. The lack of concrete experimental data highlights an opportunity for further research to synthesize and characterize this compound, thereby expanding the toolbox of available organosilicon building blocks for the scientific community. Future work should focus on establishing a reliable synthetic protocol and thoroughly characterizing its physical and spectral properties.

An In-depth Technical Guide to (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

CAS Number: 727382-14-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, a chiral nitrile derivative identified by CAS number 727382-14-1. While the initial query referred to "4-(Trimethylsilyl)butanenitrile," extensive data analysis reveals the correct and commercially available compound associated with this CAS number is the chloro-substituted variant. This document details its chemical and physical properties, provides established synthesis protocols, and discusses its significant role as a key intermediate in pharmaceutical manufacturing, particularly in the synthesis of statins. Due to its function as a synthetic building block, this guide focuses on its chemical characteristics and applications in organic synthesis rather than direct biological activity, for which there is no publicly available information.

Chemical and Physical Properties

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is a chiral compound crucial for asymmetric synthesis in the pharmaceutical industry[1]. Its key physical and chemical properties are summarized below.

General Information

| Property | Value | Source(s) |

| CAS Number | 727382-14-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄ClNOSi | [1][2][3][4] |

| Molecular Weight | 191.73 g/mol | [2][3][4] |

| IUPAC Name | (3S)-4-chloro-3-[(trimethylsilyl)oxy]butanenitrile | |

| Synonyms | (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile, (S)-4-Chloro-3-(trimethylsilanyloxy)butyronitrile | [2][4] |

| Physical Form | Colorless to light brown/yellow liquid | [2][4] |

| Purity | Typically >95% | [2] |

Predicted and Experimental Properties

| Property | Value | Details | Source(s) |

| Boiling Point | 233.8 ± 20.0 °C | Predicted | [2][4] |

| Density | 1.002 ± 0.06 g/cm³ | Predicted | [2][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | Recommended | [3] |

Experimental Protocols: Synthesis

The primary route for synthesizing (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile involves the silylation of (S)-4-chloro-3-hydroxybutanenitrile. Two common methods are detailed below.

Synthesis via Trimethylsilyl Chloride and Triethylamine

This method utilizes trimethylsilyl chloride as the silylating agent and triethylamine as a base.

Materials:

-

(S)-4-chloro-3-hydroxybutanenitrile (52.5 g)

-

Tetrahydrofuran (THF) (250 mL total)

-

Trimethylsilyl chloride (57.2 g)

-

Triethylamine (53.4 g)

-

Sodium iodide (catalytic amount)

-

21% aqueous sodium chloride solution (500 mL)

-

Ethyl acetate (2 x 300 mL)

-

Anhydrous sodium sulphate

Procedure:

-

Dissolve (S)-4-chloro-3-hydroxybutanenitrile (52.5 g) in THF (150 mL) under an inert atmosphere at 25°C.

-

Add trimethylsilyl chloride (57.2 g) to the solution.

-

Stir the reaction mixture for 10 minutes at 20°C.

-

Add a solution of triethylamine (53.4 g) in THF (100 mL) while maintaining the reaction temperature below 40°C.

-

Add a catalytic amount of sodium iodide to the mixture and stir for 5 hours at 40°C.

-

Monitor the reaction for the complete conversion of the starting material using Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0°C.

-

Add a 21% aqueous solution of sodium chloride (500 mL) and extract the product with ethyl acetate (2 x 300 mL).

-

Combine the organic layers, dry with anhydrous sodium sulphate, filter, and concentrate under reduced pressure.

-

The resulting product is (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile as a light brown liquid (84.0 g, 99% yield)[2][5].

Synthesis via Hexamethyldisilazane

This alternative method employs hexamethyldisilazane as the silylating agent.

Materials:

-

Toluene (150 g)

-

(S)-4-chloro-3-hydroxybutyronitrile (300 g)

-

Hexamethyldisilazane (306.25 g)

Procedure:

-

In a 1 L four-necked flask, add toluene (150 g) and (S)-4-chloro-3-hydroxybutyronitrile (300 g).

-

Stir the mixture at room temperature for 15 minutes until the solution is clear.

-

Control the system temperature between 10-35°C and add hexamethyldisilazane (306.25 g) dropwise.

-

Heat the system to reflux and maintain for 4 hours.

-

Monitor the reaction via HPLC until the residual (S)-4-chloro-3-hydroxybutyronitrile is less than 0.5%.

-

Stop the reaction and dry the mixture under reduced pressure to yield the oily intermediate product (445.34 g)[5].

Applications in Drug Development

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is a valuable building block in the synthesis of complex pharmaceutical molecules. Its primary application is as an intermediate in the manufacturing of HMG-CoA reductase inhibitors, commonly known as statins[2]. The stereochemistry at the C3 position (the S-configuration) is critical for its utility in asymmetric synthesis, ensuring the production of the desired enantiomer of the final drug product[1]. The trimethylsilyl (TMS) group serves as a protecting group for the hydroxyl functionality, preventing it from undergoing unwanted reactions during subsequent synthetic steps. The TMS group can be easily removed under mild conditions when desired[1].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile.

Caption: General workflow for the synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile.

Signaling Pathways and Biological Activity

There is currently no publicly available scientific literature that describes the direct biological activity or involvement in signaling pathways for (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile. Its role in the life sciences is primarily that of a synthetic intermediate used to construct biologically active molecules. The final pharmaceutical products derived from this intermediate, such as various statins, have well-characterized mechanisms of action, but these are not properties of the intermediate itself.

Conclusion

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile (CAS 727382-14-1) is a key chiral intermediate in the pharmaceutical industry. Its well-defined synthesis and critical role in the production of statins underscore its importance in drug development. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties to detailed synthetic protocols. Future research could explore novel applications for this versatile building block in the synthesis of other complex molecules.

References

- 1. (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile|CAS 727382-14-1 [benchchem.com]

- 2. (3S)-4-Chloro-3-[(triMethylsilyl)oxy]butanenitrile | 727382-14-1 [chemicalbook.com]

- 3. 727382-14-1|(S)-4-Chloro-3-((trimethylsilyl)oxy)butanenitrile|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. (3S)-4-Chloro-3-[(triMethylsilyl)oxy]butanenitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 4-(Trimethylsilyl)butanenitrile and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical properties, synthesis, and related compounds of the molecule specified as 4-(trimethylsilyl)butanenitrile. Extensive database searches indicate that "this compound" is not a commonly recognized or commercially available chemical entity. The scientific literature and chemical supplier catalogs predominantly feature structurally related but distinct compounds. This guide provides a detailed overview of these related molecules, including their molecular weights, chemical formulas, and experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical space.

Nomenclature and Identification

Initial searches for "this compound" did not yield a direct match for a compound with this exact structure. Instead, the search results consistently pointed to several related silyl-substituted butanenitriles. This suggests that the requested name may be imprecise or refer to a less common isomer. The most frequently encountered and relevant analogues are detailed below.

Physicochemical Properties of Related Compounds

To provide a useful reference, the quantitative data for the most relevant and structurally similar compounds are summarized in the table below. These compounds differ in the substitution on the silyl group or the butanenitrile backbone.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(Trimethoxysilyl)butanenitrile | C₇H₁₅NO₃Si | 189.28 | 55453-24-2 |

| 4-(Dichloromethylsilyl)butyronitrile | C₅H₉Cl₂NSi | 182.12 | 1190-16-5 |

| 4-(Trichlorosilyl)butanenitrile | C₄H₆Cl₃NSi | 202.54 | 1071-27-8 |

| (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | C₇H₁₄ClNOSi | 191.73 | 727382-14-1 |

Experimental Protocols: Synthesis of a Related Compound

Given the lack of specific information for this compound, a detailed experimental protocol for the synthesis of a closely related and well-documented compound, (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile , is provided below. This compound is noted for its use in the synthesis of statins.[1]

Synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile [1][2]

Materials:

-

(S)-4-chloro-3-hydroxybutanenitrile (52.5 g)

-

Tetrahydrofuran (THF) (250 mL total)

-

Trimethylsilyl chloride (57.2 g)

-

Triethylamine (53.4 g)

-

Sodium iodide (catalytic amount)

-

21% aqueous solution of sodium chloride (500 mL)

-

Ethyl acetate (600 mL total)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of (S)-4-chloro-3-hydroxybutanenitrile (52.5 g) in THF (150 mL) is charged into a reaction vessel under an inert atmosphere at 25 °C.

-

Trimethylsilyl chloride (57.2 g) is added to the solution, and the mixture is stirred for 10 minutes at 20 °C.

-

A solution of triethylamine (53.4 g) in THF (100 mL) is added dropwise to the reaction mixture, ensuring the temperature is maintained below 40 °C.

-

A catalytic amount of sodium iodide is added to the mixture, which is then stirred for 5 hours at 40 °C.

-

The reaction progress is monitored by Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) to confirm the complete conversion of the starting material.

-

Upon completion, the reaction mixture is cooled to 0 °C.

-

A 21% aqueous solution of sodium chloride (500 mL) is added, and the product is extracted with ethyl acetate (2 x 300 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile as a light brown liquid (84.0 g, 99% yield).

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for identifying the correct chemical information and a representative experimental workflow.

References

An In-depth Technical Guide to the Synthesis of 4-(Trimethylsilyl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-(trimethylsilyl)butanenitrile, a valuable organosilicon compound with applications in organic synthesis and materials science. The synthesis hinges on the principle of hydrosilylation, a versatile and efficient method for the formation of silicon-carbon bonds.

Core Synthesis Pathway: Hydrosilylation of 3-Butenenitrile

The most direct and established method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 3-butenenitrile (also known as allyl cyanide). This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of 3-butenenitrile.

The general transformation is depicted below:

This process is highly atom-economical and typically proceeds with high regioselectivity, favoring the anti-Markovnikov addition of the silyl group to the terminal carbon of the alkene. This regioselectivity is a key advantage of hydrosilylation for the synthesis of terminally silylated compounds.

A logical workflow for this synthesis is outlined in the following diagram:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via hydrosilylation. This protocol is based on established principles of platinum-catalyzed hydrosilylation of unsaturated nitriles.

Materials:

-

3-Butenenitrile (Allyl cyanide)

-

Trimethylsilane

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer is assembled. The system is flushed with an inert gas to ensure anhydrous and oxygen-free conditions.

-

Charging the Flask: The flask is charged with 3-butenenitrile and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture under a positive pressure of inert gas.

-

Addition of Hydrosilane: Trimethylsilane is added dropwise to the stirred reaction mixture via the dropping funnel at a rate that maintains the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting materials and the formation of the product.

-

Workup: Upon completion of the reaction, the catalyst may be removed by filtration through a short pad of silica gel or by treatment with activated carbon.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the hydrosilylation of 3-butenenitrile. Please note that specific yields and reaction conditions may vary depending on the scale of the reaction and the specific catalyst used.

| Parameter | Value |

| Reactants | |

| 3-Butenenitrile | 1.0 equivalent |

| Trimethylsilane | 1.0 - 1.2 equivalents |

| Catalyst | |

| Karstedt's catalyst | 10-4 - 10-5 equivalents (mol%) |

| Reaction Conditions | |

| Solvent | Anhydrous Toluene |

| Temperature | 60 - 100 °C |

| Reaction Time | 2 - 24 hours |

| Product Yield | |

| Yield | 70 - 95% |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a singlet at approximately 0 ppm), and three methylene groups as triplets in the aliphatic region.

-

13C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the butyl chain and the methyl groups of the trimethylsilyl moiety.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic sharp absorption band for the nitrile group (C≡N) at approximately 2240-2260 cm-1 and strong bands associated with the Si-C and C-H bonds.

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns.

Conclusion

The hydrosilylation of 3-butenenitrile provides an efficient and direct route to this compound. This method is characterized by its high yield, regioselectivity, and operational simplicity, making it a valuable procedure for researchers and professionals in the fields of chemical synthesis and drug development. Careful control of reaction conditions, particularly the exclusion of moisture and oxygen, is crucial for achieving optimal results.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Trimethylsilyl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(trimethylsilyl)butanenitrile. The document outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in this molecule. Furthermore, a standard experimental protocol for acquiring such a spectrum is detailed, and a visual representation of the molecular structure and its corresponding ¹H NMR signals is provided.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The electron-withdrawing nature of the cyano group and the shielding effect of the trimethylsilyl group are the primary factors influencing the chemical shifts.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| (CH₃)₃Si- (a) | ~0.0 | Singlet | 9H | - |

| -Si-CH₂ - (b) | ~0.5 - 0.7 | Triplet | 2H | ~8.0 |

| -CH₂-CH₂ -CH₂- (c) | ~1.6 - 1.8 | Quintet | 2H | ~7.5 |

| -CH₂ -CN (d) | ~2.3 - 2.5 | Triplet | 2H | ~7.0 |

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.

-

Number of Scans (ns): 8-16 scans are generally adequate for a sample of this concentration.

-

Spectral Width (sw): A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities and measure the coupling constants of the signals.

Visualization of Molecular Structure and ¹H NMR Assignments

The following diagram illustrates the structure of this compound and the assignment of the proton signals in its ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR assignments for this compound.

An In-depth Technical Guide to the ¹³C NMR of 4-(Trimethylsilyl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(trimethylsilyl)butanenitrile. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established chemical shift theory and data from analogous structures. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science where organosilicon and nitrile compounds are of significant interest.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These predictions are derived from the analysis of similar aliphatic nitriles and trimethylsilyl alkanes. The numbering of the carbon atoms is as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Prediction |

| C1 (Si-CH₃) | -2 to 0 | Quartet | The trimethylsilyl (TMS) group carbons are highly shielded and typically appear upfield, often near the TMS reference at 0 ppm. |

| C2 (Si-CH₂) | 10 - 15 | Triplet | This methylene carbon is directly attached to the silicon atom, resulting in a moderate shielding effect compared to a typical alkane chain. |

| C3 (-CH₂-) | 20 - 25 | Triplet | This methylene carbon is in a standard aliphatic environment, with its chemical shift influenced by the adjacent methylene groups. |

| C4 (-CH₂-CN) | 15 - 20 | Triplet | The electron-withdrawing nature of the nitrile group causes a slight deshielding effect on this adjacent methylene carbon. |

| C5 (-C≡N) | 118 - 122 | Singlet (Quaternary) | The nitrile carbon atom is significantly deshielded and characteristically appears in this downfield region.[1][2] As a quaternary carbon, its signal is expected to be of lower intensity.[3] |

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general protocol for acquiring a high-quality ¹³C NMR spectrum of a liquid sample like this compound.

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual solvent peak at ~77 ppm provides a convenient internal reference.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), unless the deuterated solvent already contains it.[4]

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Acquisition Mode: Proton-decoupled

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30)

-

Pulse Width: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 2 seconds. This can be adjusted based on the T₁ relaxation times of the quaternary nitrile carbon.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

Spectral Width (sw): 0 to 220 ppm.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 77.16 ppm.

-

Perform baseline correction.

Visualizations

The following diagram illustrates the predicted ¹³C NMR chemical shifts and the structural assignments for this compound.

Caption: Predicted ¹³C NMR chemical shifts for this compound.

The logical workflow for predicting the ¹³C NMR spectrum is outlined in the diagram below.

Caption: Workflow for predicting the ¹³C NMR spectrum.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared Spectroscopy of Silyl Nitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of silyl nitriles, a class of organosilicon compounds of significant interest in organic synthesis and materials science. This document details the characteristic vibrational frequencies of silyl nitriles, provides experimental protocols for their synthesis and spectroscopic analysis, and presents a visualization of a key reaction pathway.

Core Principles of Silyl Nitrile IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules based on their interaction with infrared radiation. For silyl nitriles, the most prominent and diagnostic absorption band in the IR spectrum is the C≡N stretching vibration. This intense and sharp peak typically appears in the range of 2200-2240 cm⁻¹.[1] The exact position of this band can be influenced by the nature of the substituents on the silicon atom.

Another key feature in the IR spectra of silyl nitriles is the presence of absorptions corresponding to the silyl group. For instance, trimethylsilyl (TMS) derivatives exhibit a strong, sharp band at approximately 1252 cm⁻¹ and another at 845 cm⁻¹, which are characteristic of the Si-(CH₃)₃ group.[2] Other vibrations, such as Si-C stretching and various bending modes, appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can provide further structural information.

Quantitative IR Spectral Data of Silyl Nitriles

The following table summarizes the key infrared absorption frequencies for two common silyl nitriles, providing a basis for comparison and identification.

| Compound Name | Formula | ν(C≡N) (cm⁻¹) | ν(Si-C) / δ(Si-CH₃) (cm⁻¹) | Other Key Bands (cm⁻¹) |

| Trimethylsilyl cyanide | (CH₃)₃SiCN | ~2200[2] | 1252, 845[2] | - |

| tert-Butyldimethylsilyl cyanide | (CH₃)₃CSi(CH₃)₂CN | 2220-2240[1] | - | Deformation and bending vibrations in the 600-800 cm⁻¹ range[1] |

Experimental Protocols

Synthesis of Trimethylsilyl Cyanide

This procedure is adapted from a literature method and should be performed by trained personnel in a well-ventilated fume hood due to the high toxicity of cyanide compounds.[2]

Materials:

-

Lithium hydride (LiH)

-

Acetone cyanohydrin

-

Anhydrous tetrahydrofuran (THF)

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Nitrogen gas (for inert atmosphere)

-

Ice bath

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

A 1-L round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel.

-

The flask is charged with lithium hydride (5.0 g, 0.624 mol) and anhydrous tetrahydrofuran (500 mL).

-

The stirred suspension is cooled in an ice bath.

-

Acetone cyanohydrin (42.6 g, 0.501 mol) is added dropwise from the addition funnel over a period of 30 minutes.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour.

-

The mixture is again cooled in an ice bath, and trimethylchlorosilane (65.2 g, 0.600 mol) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The resulting mixture is then distilled to isolate the trimethylsilyl cyanide. The fraction boiling between 114-117 °C is collected.[2]

General Protocol for Obtaining the IR Spectrum of a Liquid Silyl Nitrile

The following is a general procedure for acquiring the IR spectrum of a liquid silyl nitrile, such as trimethylsilyl cyanide, using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

Liquid silyl nitrile sample

-

FTIR spectrometer

-

Demountable cell with sodium chloride (NaCl) or potassium bromide (KBr) windows

-

Pasteur pipette

-

Appropriate solvent for cleaning (e.g., chloroform or methylene chloride)

-

Nitrogen or dry air purge for the spectrometer sample compartment (recommended for air-sensitive compounds)

Procedure:

-

Sample Preparation:

-

Ensure the NaCl or KBr plates of the demountable cell are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a dry solvent.

-

Using a Pasteur pipette, apply one or two drops of the liquid silyl nitrile to the center of one of the salt plates.

-

Carefully place the second salt plate on top, ensuring no air bubbles are trapped. The liquid should form a thin film between the plates.

-

Assemble the demountable cell according to the manufacturer's instructions.

-

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the empty beam path. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the assembled demountable cell containing the silyl nitrile sample into the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should show a strong, sharp absorption band in the 2200-2240 cm⁻¹ region, corresponding to the C≡N stretch.

-

Other characteristic bands for the silyl group should also be identified and analyzed.

-

Visualization of the Cyanosilylation Reaction Mechanism

Silyl nitriles are key reagents in cyanosilylation reactions, a fundamental C-C bond-forming reaction in organic synthesis. The following diagram illustrates a generalized mechanism for the Lewis acid-catalyzed cyanosilylation of a carbonyl compound.

Caption: Generalized mechanism of Lewis acid-catalyzed cyanosilylation.

This guide provides a foundational understanding of the IR spectroscopy of silyl nitriles. For more detailed analysis of specific compounds, consultation of dedicated spectroscopic databases and research literature is recommended. The provided experimental protocols should be adapted based on the specific properties of the silyl nitrile being studied and always performed with appropriate safety precautions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Silyl Nitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of γ-silyl nitriles. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways.

Introduction to γ-Silyl Nitriles

γ-Silyl nitriles are a class of organosilicon compounds characterized by a nitrile group (-C≡N) located at the γ-position relative to a silicon-containing group. The presence of the silicon atom at this specific position imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications, particularly in organic synthesis and medicinal chemistry. The nitrile group itself is a versatile functional group, known for its role in a variety of chemical transformations and its presence in numerous pharmaceutical agents.[1][2][3] The interplay between the silyl and nitrile functionalities in γ-silyl nitriles opens up avenues for novel synthetic strategies and the development of new molecular entities with potential therapeutic applications.

Physical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| 4-(Trimethylsilyl)butanenitrile | C₇H₁₅NSi | 141.29 | 183-184 (predicted) | - | 0.83 (predicted) | 1.43 (predicted) |

| 4-(Triethoxysilyl)butanenitrile | C₁₀H₂₁NO₃Si | 231.36 | 239.3 | - | 1.0 | - |

| (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | C₇H₁₄ClNOSi | 191.73 | 233.8 (predicted) | - | 1.002 (predicted) | - |

| 4-(Fluorodimethylsilyl)butanenitrile | C₆H₁₂FNSi | 145.25 | 135 | -45 | - | - |

Chemical Properties and Reactivity

The chemical reactivity of γ-silyl nitriles is characterized by the interplay of the electrophilic carbon of the nitrile group and the electronic effects of the γ-silyl substituent. Key reactions include nucleophilic additions to the nitrile, reactions involving the α-protons, and transformations where the silyl group plays a direct role.

Reactions of the Nitrile Group

Like other nitriles, the nitrile functionality in γ-silyl nitriles can undergo a variety of transformations.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[4]

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).[4]

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.[4]

Intramolecular Reactions and Rearrangements

The presence of the silyl group at the γ-position can facilitate unique intramolecular reactions. In related systems, such as δ-silyl-γ,δ-epoxypentanenitrile derivatives, treatment with a base can induce a cascade of reactions including nitrile anion cyclization, Brook rearrangement, and ring-opening of the resulting cyclopropane.[5][6] This highlights the potential for the silyl group to influence the reactivity of nearby functional groups.

A key transformation in related silyl-substituted compounds is the Brook rearrangement , which involves the intramolecular migration of a silyl group from a carbon to an oxygen atom.[5] This rearrangement is a powerful tool in organic synthesis for the formation of silyl enol ethers and other valuable intermediates.[5]

Cyclization Reactions

γ-Silyl nitriles can serve as precursors for the synthesis of cyclic compounds. For instance, intramolecular cyclization of indole derivatives bearing a cyanohydrin component can be catalyzed by palladium to form fused polycyclic indoles.[7] While not directly involving a γ-silyl nitrile, this demonstrates the utility of the nitrile group in cyclization strategies that could be adapted to silyl-containing substrates.

Synthesis of γ-Silyl Nitriles

Several synthetic routes can be envisioned or have been reported for the preparation of γ-silyl nitriles and related compounds.

From Halogenated Precursors

A common strategy for introducing a nitrile group is the nucleophilic substitution of a halide with a cyanide salt.[8] Therefore, a plausible route to this compound would involve the reaction of a 4-halobutyltrimethylsilane with sodium or potassium cyanide.

Silylation of Hydroxy Nitriles

γ-Silyloxy nitriles can be prepared by the silylation of the corresponding hydroxy nitrile. For example, (3S)-4-chloro-3-[(trimethylsilyl)oxy]butanenitrile is synthesized by treating (S)-4-chloro-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base.[9]

Hydrosilylation of Unsaturated Nitriles

The hydrosilylation of unsaturated nitriles presents a direct method for the synthesis of silyl nitriles. This reaction typically involves the addition of a silicon hydride across a carbon-carbon double or triple bond, catalyzed by a transition metal complex.

Spectroscopic Properties

The structural characterization of γ-silyl nitriles relies on standard spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a nitrile is the C≡N stretching vibration, which appears as a sharp, and typically intense, absorption band in the range of 2260-2220 cm⁻¹.[10] For saturated nitriles, this peak is generally found between 2260 and 2240 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the carbon adjacent to the nitrile group (α-protons) typically resonate in the range of δ 2.0-3.0 ppm. The protons on the carbons in the β and γ positions will appear further upfield. The protons of the trimethylsilyl group (if present) will give a characteristic sharp singlet at approximately δ 0 ppm.

-

¹³C NMR: The carbon of the nitrile group (C≡N) typically appears in the range of δ 115-125 ppm.[11] The carbons of the alkyl chain and the silyl group will have chemical shifts in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The fragmentation of nitriles in mass spectrometry can provide valuable structural information. Common fragmentation pathways for nitriles are not extensively detailed in the provided search results.

Applications in Drug Development

The nitrile group is a well-established pharmacophore in medicinal chemistry, appearing in over 30 approved pharmaceutical agents.[2][3] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and improve the pharmacokinetic properties of a drug candidate.[2] While specific examples of γ-silyl nitriles in drug development are not prominent in the literature, the unique combination of the silyl and nitrile groups offers potential for the design of novel therapeutic agents. The silyl group can be used to modulate lipophilicity and metabolic stability, while the nitrile group can engage in key interactions with biological targets.

Experimental Protocols

Synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile[9]

Materials:

-

(S)-4-chloro-3-hydroxybutanenitrile (52.5 g)

-

Tetrahydrofuran (THF) (150 mL)

-

Trimethylsilyl chloride (57.2 g)

-

Triethylamine (53.4 g)

-

Sodium iodide (catalytic amount)

-

Ethyl acetate

-

21% aqueous solution of sodium chloride

-

Anhydrous sodium sulphate

Procedure:

-

To a solution of (S)-4-chloro-3-hydroxybutanenitrile in THF, add trimethylsilyl chloride under an inert atmosphere at 25 °C.

-

Stir the resulting reaction mixture for 10 minutes at 20 °C.

-

Add a solution of triethylamine in THF to the reaction mixture, maintaining the temperature below 40 °C.

-

Add a catalytic amount of sodium iodide and continue stirring for 5 hours at 40 °C.

-

Monitor the reaction for completion using GC and TLC.

-

After completion, cool the reaction to 0 °C and add a 21% aqueous solution of sodium chloride.

-

Extract the aqueous layer with ethyl acetate (2 x 300 mL).

-

Combine the organic layers, dry with anhydrous sodium sulphate, filter, and concentrate under reduced pressure to obtain the product as a light brown liquid.

Yield: 84.0 g (99%)

Visualizations

General Synthesis of γ-Silyl Nitriles

Caption: General synthetic route to γ-silyl nitriles via nucleophilic substitution.

Key Reactions of γ-Silyl Nitriles

Caption: Common transformations of the nitrile group in γ-silyl nitriles.

Potential Intramolecular Rearrangement Pathway

Caption: A hypothetical Brook-type rearrangement in a functionalized γ-silyl nitrile.

References

- 1. N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile anion cyclization with epoxysilanes followed by Brook rearrangement/ring-opening of cyclopropane nitriles/alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. (3S)-4-Chloro-3-[(triMethylsilyl)oxy]butanenitrile | 727382-14-1 [chemicalbook.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Stability of 4-(Trimethylsilyl)butanenitrile Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of 4-(trimethylsilyl)butanenitrile under acidic conditions. This compound possesses two primary reactive sites susceptible to acid-catalyzed reactions: the nitrile group, which can undergo hydrolysis to a carboxylic acid, and the carbon-silicon bond, which is subject to protodesilylation. This document outlines the potential degradation pathways, provides detailed experimental protocols for stability assessment, and presents a framework for quantitative data analysis. The information herein is intended to guide researchers in handling, developing, and formulating methodologies involving γ-silyl nitriles.

Introduction

This compound is a bifunctional molecule of interest in organic synthesis and materials science due to the presence of both a reactive nitrile moiety and a versatile trimethylsilyl group. The stability of this compound under various reaction and processing conditions is a critical parameter for its successful application. Acidic environments, in particular, can promote distinct degradation pathways. Understanding the kinetics and mechanisms of these reactions is paramount for predicting the compound's fate in acidic media and for designing stable formulations or synthetic routes.

Potential Degradation Pathways in Acidic Media

Under acidic conditions, this compound is susceptible to two primary degradation reactions: hydrolysis of the nitrile group and cleavage of the carbon-silicon bond.

Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids in the presence of aqueous acid and heat is a well-established organic transformation.[1][2] The reaction proceeds in two main stages: initial hydration to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.[1]

The generally accepted mechanism involves:

-

Protonation of the nitrile nitrogen: This increases the electrophilicity of the nitrile carbon.

-

Nucleophilic attack by water: A water molecule attacks the activated nitrile carbon.

-

Tautomerization: The initial adduct undergoes tautomerization to form a protonated amide.

-

Amide hydrolysis: The resulting amide is then hydrolyzed to the carboxylic acid, 4-(trimethylsilyl)butanoic acid, and an ammonium ion.

It is important to note that forcing conditions, such as high temperatures and concentrated strong acids, are often required to drive the hydrolysis to completion.[2]

Acid-Catalyzed Protodesilylation (C-Si Bond Cleavage)

The carbon-silicon bond in alkyltrimethylsilanes can be cleaved by strong acids, a reaction known as protodesilylation. The susceptibility of the C-Si bond to acid cleavage is influenced by steric and electronic factors.[3][4]

A potential concern for γ-silyl nitriles is the possibility of intramolecular participation by the nitrile group, which could facilitate the cleavage of the C-Si bond. This anchimeric assistance could occur through the formation of a cyclic intermediate, particularly after the nitrile nitrogen is protonated.[4] The reaction would result in the formation of butanenitrile and a trimethylsilyl species, such as trimethylsilanol or its conjugate acid.

Quantitative Data on Stability

Currently, there is a lack of specific quantitative kinetic data in the peer-reviewed literature for the acid-catalyzed degradation of this compound. To facilitate comparative analysis, the following table provides a template for organizing such data when it becomes available through experimental investigation. The hypothetical data illustrates the expected trends based on general chemical principles.

| Condition | Temperature (°C) | Time (h) | % this compound Remaining | % 4-(trimethylsilyl)butanoic acid Formed | % Butanenitrile Formed |

| 1 M HCl (aq) | 25 | 24 | >99% | <1% | <1% |

| 1 M HCl (aq) | 80 | 6 | 85% | 14% | <1% |

| 1 M HCl (aq) | 80 | 24 | 40% | 58% | 2% |

| 6 M HCl (aq) | 80 | 6 | 55% | 40% | 5% |

| 6 M HCl (aq) | 100 | 6 | 15% | 70% | 15% |

Experimental Protocols for Stability Assessment

To determine the stability profile of this compound under specific acidic conditions, the following experimental protocols are recommended.

General Stability Assay

-

Sample Preparation: Prepare a stock solution of this compound in an inert solvent (e.g., dioxane).

-

Reaction Setup: In a series of reaction vessels, add a known volume of the acidic medium to be tested. Thermostat the vessels to the desired temperature.

-

Initiation of Reaction: To each vessel, add a precise aliquot of the this compound stock solution to achieve a known initial concentration.

-

Time Points: At predetermined time intervals, quench the reaction in individual vessels by neutralization with a suitable base (e.g., sodium bicarbonate solution) and cooling in an ice bath.

-

Extraction: Extract the organic components from the quenched reaction mixture with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Analysis: Analyze the organic extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the remaining this compound and any degradation products.

Analytical Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds.[5][6][7] A suitable GC column (e.g., a non-polar or medium-polarity column) should be used to achieve good separation of the starting material and potential products. Mass spectrometry will allow for the unambiguous identification of 4-(trimethylsilyl)butanoic acid and butanenitrile. Silylation of the carboxylic acid product may be necessary to improve its chromatographic properties.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of products over time.[10][11][12] The trimethylsilyl group provides a distinct singlet in the ¹H NMR spectrum, which can be easily integrated for quantification against an internal standard.

Visualizations

Logical Workflow for Stability Testing

References

- 1. byjus.com [byjus.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Item - The cleavage of some silicon-carbon bonds. - University of Leicester - Figshare [figshare.le.ac.uk]

- 4. Cleavage of silicon–carbon bonds in tris(trimethylsilyl)methylsilicon compounds by trifluoroacetic acid. Rearrangements and anchimeric assistance - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-(Trimethylsilyl)butanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trimethylsilyl)butanenitrile in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information, physical properties influencing solubility, and a detailed experimental protocol for determining solubility. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively utilize this compound in their work.

Physicochemical Properties Influencing Solubility

The solubility of a compound is largely dictated by its physical and chemical properties. For this compound, the following parameters are key considerations. While specific data for the target compound is scarce, properties of structurally related molecules provide valuable insights.

| Property | Value / Information | Implication for Solubility |

| Molecular Formula | C₇H₁₅NSi | The molecule has a relatively small, nonpolar trimethylsilyl group and a polar nitrile group. |

| Molecular Weight | 141.29 g/mol | A moderate molecular weight suggests that solubility will be highly dependent on the solvent's polarity. |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Polarity | Contains both a nonpolar trimethylsilyl group and a polar nitrile (-CN) group. | This amphiphilic nature suggests it will have some degree of solubility in a range of solvents. Nitriles are known to be polar molecules due to the large dipole moment of the C≡N bond. |

Qualitative Solubility of Silylated Nitriles

| Solvent | Qualitative Solubility | Rationale / Context |

| Tetrahydrofuran (THF) | Soluble | A related compound, (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, is soluble in THF during its synthesis.[1] |

| Ethyl Acetate | Soluble | (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can be extracted from an aqueous solution using ethyl acetate, indicating good solubility.[1] |

| Acetonitrile | Likely Soluble | Acetonitrile is a polar aprotic solvent commonly used for reactions involving nitriles. |

| Dichloromethane | Likely Soluble | As a versatile solvent for a wide range of organic compounds, it is expected to dissolve this compound. |

| Hexane / Pentane | Likely Soluble | The nonpolar trimethylsilyl group should promote solubility in nonpolar alkane solvents. |

| Ethanol / Methanol | Moderately Soluble to Soluble | The polar nitrile group may allow for some solubility in polar protic solvents, though the nonpolar silyl group might limit high solubility. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Water | Sparingly Soluble to Insoluble | The hydrophobic trimethylsilyl group and the overall non-polar character of the butyl chain likely lead to low water solubility. While the nitrile group can form hydrogen bonds with water, this effect diminishes with increasing hydrocarbon chain length. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol for the experimental determination of the solubility of an organic nitrile in an organic solvent is provided. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., acetone, ethanol, toluene)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.2 µm)

-

Pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant (the clear liquid above the solid) using a pipette.

-

Attach a syringe filter to the pipette and dispense the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken not to sublime the solute.

-

Once the solvent has fully evaporated, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.

Solubility (g/mL) = Mass of solute (g) / Volume of supernatant collected (mL)

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers to understand and determine its solubility in various organic solvents. The provided qualitative data, based on the behavior of structurally similar compounds, and the detailed experimental protocol offer a solid foundation for the successful application of this compound in research and development. It is recommended that researchers perform their own solubility tests, following the outlined protocol, to obtain precise data for their specific experimental conditions.

References

The Untapped Potential: A Technical Guide to Novel Reactions of 4-(Trimethylsilyl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trimethylsilyl)butanenitrile stands as a molecule of significant, yet largely unexplored, synthetic potential. Its unique structure, combining a reactive nitrile group with a versatile trimethylsilyl moiety at the γ-position, opens the door to a wide array of novel chemical transformations. While direct experimental literature on this specific compound is nascent, this technical guide consolidates and extrapolates from the established reactivity of related γ-silyl nitriles and fundamental reaction mechanisms. We present a forward-looking exploration of potential novel reactions, including cycloadditions for the synthesis of unique heterocyclic scaffolds and innovative anionic reactions that leverage the electronic influence of the silicon atom. This document serves as a roadmap for researchers seeking to unlock the synthetic utility of this compound, providing proposed reaction pathways, generalized experimental protocols from analogous systems, and quantitative data to guide future investigations.

Introduction

The strategic placement of a trimethylsilyl group in organic molecules has profound implications for their reactivity, offering avenues for regioselective and stereoselective transformations. In the case of this compound, the silicon atom is positioned to influence the electronic properties of the nitrile group and the acidity of the α-protons, suggesting a rich and underexplored reaction landscape. This guide will delve into the prospective novel reactions of this compound, moving beyond the standard nitrile chemistry of hydrolysis and reduction. We will focus on transformations that harness the interplay between the two functional groups to construct complex molecular architectures relevant to pharmaceutical and materials science.

Proposed Novel Reactions and Methodologies

Based on the reactivity of analogous compounds, we propose two primary classes of novel reactions for this compound: (A) [3+2] Cycloaddition Reactions for Heterocycle Synthesis and (B) Anionic Reactions for Carbon-Carbon Bond Formation.

[3+2] Cycloaddition Reactions: A Gateway to Novel Isoxazoles

The nitrile functionality is a well-established participant in cycloaddition reactions, serving as a precursor to a variety of nitrogen-containing heterocycles. We propose that this compound can react with nitrile oxides, generated in situ, to yield novel 3,5-disubstituted isoxazoles. The trimethylsilyl group is expected to remain intact during this transformation, offering a handle for subsequent functionalization.

A plausible reaction pathway involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with the nitrile of this compound.

Caption: Proposed workflow for the [3+2] cycloaddition of this compound.

While specific data for this compound is unavailable, the following table summarizes results from the reaction of various nitriles with in situ generated nitrile oxides, providing a benchmark for expected yields.

| Entry | Nitrile | Aldoxime | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | p-Toluylaldoxime | 3-(p-Tolyl)-5-phenylisoxazole | 85 | [1] |

| 2 | Trimethylsilylacetylene | p-Toluylaldoxime | 3-(p-Tolyl)-5-(trimethylsilyl)isoxazole | 70 | [1][2] |

| 3 | Acrylonitrile | p-Toluylaldoxime | 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile | 82 | [2] |

To a stirred solution of the aldoxime (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., CH2Cl2 or a ball mill), is added sodium carbonate (1.5 eq), sodium chloride (1.1 eq), and Oxone® (1.1 eq) at room temperature. The reaction mixture is stirred vigorously for the time required to achieve complete conversion (typically monitored by TLC or GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isoxazole.

Anionic Reactions: Leveraging the α-Protons

The protons alpha to a nitrile group are acidic and can be removed by a strong base to generate a nucleophilic carbanion.[3] The presence of the γ-silyl group may influence the stability and reactivity of this anion. We propose that the α-carbanion of this compound can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and aldol-type additions.

Caption: Proposed anionic reactions of this compound.

| Reaction Type | Electrophile | Expected Product |

| Alkylation | Alkyl halide (e.g., CH₃I) | 2-Methyl-4-(trimethylsilyl)butanenitrile |

| Aldol Addition | Aldehyde (e.g., Benzaldehyde) | 2-(Hydroxy(phenyl)methyl)-4-(trimethylsilyl)butanenitrile |

A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). This compound (1.0 eq), dissolved in anhydrous THF, is added dropwise to the LDA solution. The resulting mixture is stirred at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete formation of the carbanion. The electrophile (1.1 eq; e.g., an alkyl halide or an aldehyde) is then added, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over a suitable drying agent, and concentrated in vacuo. The product is purified by column chromatography.

Conclusion and Future Outlook

This compound represents a promising but underutilized building block in organic synthesis. The proposed novel reactions—[3+2] cycloadditions and α-anionic chemistry—offer clear pathways to new and potentially valuable molecular structures. The presence of the trimethylsilyl group not only provides a synthetic handle for further transformations but may also subtly modulate the reactivity of the nitrile group in ways that are yet to be fully understood. The experimental protocols and comparative data provided in this guide are intended to serve as a strong foundation for researchers to begin exploring the rich chemistry of this versatile molecule. Future work should focus on the experimental validation of these proposed reactions, a detailed investigation of the electronic and steric effects of the γ-silyl group, and the application of the resulting products in the synthesis of biologically active compounds and advanced materials.

References

The Expanding Role of Silyl-Protected Nitriles in Modern Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Silyl-protected nitriles, particularly trimethylsilyl cyanide (TMSCN) and its sterically hindered analogues like tert-butyldimethylsilyl cyanide (TBDMSCN), have emerged as indispensable reagents in contemporary organic synthesis. Their ability to serve as safe and versatile sources of the cyanide anion has unlocked novel synthetic pathways and streamlined the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the applications of silyl-protected nitriles, with a focus on their utility in the synthesis of pharmaceutical agents and the modulation of biologically significant pathways.

Core Applications in Organic Synthesis

The primary utility of silyl-protected nitriles lies in their role as nucleophilic cyanide equivalents for the formation of cyanohydrins and other cyano-containing compounds. These reactions are foundational for the synthesis of a wide array of functional groups, including α-hydroxy acids, β-amino alcohols, and α-amino nitriles.

Cyanosilylation of Carbonyl Compounds

The addition of silyl cyanides to aldehydes and ketones, known as cyanosilylation, is a cornerstone transformation. This reaction, typically catalyzed by Lewis acids or bases, affords O-silylated cyanohydrins in high yields.[1] The silyl ether products are often more stable and easier to handle than the corresponding free cyanohydrins, and they can be readily hydrolyzed to the desired α-hydroxy nitrile or carried forward to other derivatives.[2][3]

The choice of silyl protecting group can influence the reactivity and stability of the resulting cyanohydrin. While TMSCN is widely used due to its high reactivity, bulkier silyl groups like TBDMS can offer enhanced stability.[4]

Table 1: Representative Yields for the Cyanosilylation of Aldehydes and Ketones with Trimethylsilyl Cyanide (TMSCN)

| Entry | Carbonyl Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | ZnI₂ (cat.) | CH₂Cl₂ | 0.25 | 98 | [1] |

| 2 | Cyclohexanone | KCN/18-crown-6 | CH₂Cl₂ | 1 | 95 | [1] |

| 3 | Acetophenone | NMO (5) | neat | 1.5 | 94 | [5] |

| 4 | 4-Nitrobenzaldehyde | AuCl₃ (1) | neat | 0.5 | 98 | [6] |

| 5 | 2-Adamantanone | (Et₄N)₂VO₂(CN)₃ (0.2) | Acetonitrile | 0.25 | >99 | [7] |

| 6 | 4-Chlorobenzaldehyde | Ag(I)-Arylhydrazone Polymer (2) | Methanol | 2 | 99 | [8] |

| 7 | 4-Methoxybenzaldehyde | Cu(II)-Arylhydrazone Polymer (2) | Methanol | 2 | 76 | [8] |

Asymmetric Cyanosilylation

The development of asymmetric cyanosilylation methods has been a significant advancement, enabling the enantioselective synthesis of chiral cyanohydrins. These chiral building blocks are of paramount importance in the synthesis of pharmaceuticals and natural products. A variety of chiral Lewis acids and organocatalysts have been successfully employed to induce high levels of enantioselectivity.[9][10]

Table 2: Enantioselective Cyanosilylation of Aldehydes

| Entry | Aldehyde | Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Chiral Polymeric Vanadium(V) Salen Complex | Toluene | -40 | 92 | 91 | [11] |

| 2 | n-Octanal | Salen-Aluminum Complex | neat | 25 | 89 | 72 | [12] |

| 3 | Cyclohexanecarboxaldehyde | Salen-Aluminum Complex | neat | 25 | 79 | 96 | [12] |

| 4 | Ethyl benzoylformate | Chiral Thiourea | Toluene | -45 | 95 | 68 | [13] |

Ring-Opening of Epoxides

Silyl-protected nitriles are also effective reagents for the regioselective ring-opening of epoxides to furnish β-siloxy isocyanides or nitriles, depending on the reaction conditions.[4] This transformation provides a direct route to valuable 1,2-difunctionalized compounds.

Experimental Protocols

General Procedure for the Zinc Iodide-Catalyzed Cyanosilylation of a Ketone

This procedure is adapted from Organic Syntheses.[2]

Materials:

-

Ketone (e.g., Benzophenone, 1.0 eq)

-

Trimethylsilyl cyanide (TMSCN, 1.2 eq)

-

Anhydrous Zinc Iodide (ZnI₂, ~0.02 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the ketone and anhydrous dichloromethane.

-

Add anhydrous zinc iodide to the stirred solution.

-

Add trimethylsilyl cyanide dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-